mycalamide C

Description

Properties

Molecular Formula |

C20H35NO8 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

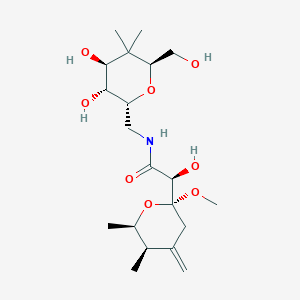

(2S)-N-[[(2R,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5,5-dimethyloxan-2-yl]methyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |

InChI |

InChI=1S/C20H35NO8/c1-10-7-20(27-6,29-12(3)11(10)2)17(25)18(26)21-8-13-15(23)16(24)19(4,5)14(9-22)28-13/h11-17,22-25H,1,7-9H2,2-6H3,(H,21,26)/t11-,12-,13-,14-,15+,16-,17-,20-/m1/s1 |

InChI Key |

DCZMMILMODFEMS-AUYDAGNDSA-N |

Isomeric SMILES |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)NC[C@@H]2[C@@H]([C@H](C([C@H](O2)CO)(C)C)O)O)O)OC)C |

Canonical SMILES |

CC1C(OC(CC1=C)(C(C(=O)NCC2C(C(C(C(O2)CO)(C)C)O)O)O)OC)C |

Synonyms |

mycalamide C |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Mycalamide C has demonstrated significant antitumor properties in various studies:

- Cytotoxicity : this compound exhibits cytotoxic effects against multiple cancer cell lines. Research indicates that it can inhibit cell proliferation at low nanomolar concentrations (IC50 values ranging from 1 to 5 nM) .

- Mechanism of Action : The compound acts primarily as a protein synthesis inhibitor, disrupting the translation process in cancer cells. This mechanism is akin to that of pederin, which irreversibly binds to ribosomes, thereby preventing protein synthesis essential for tumor growth .

- In Vivo Studies : In animal models, this compound has shown the ability to increase the lifespan of mice bearing tumors such as ascitic P388 lymphoma. However, side effects have been noted, necessitating further investigation into its therapeutic index .

Antiviral Activity

Apart from its antitumor properties, this compound also exhibits promising antiviral activity:

- Broad-Spectrum Antiviral Effects : this compound has been tested against various viruses, including Herpes simplex virus type-1 and Polio type-1. It demonstrates significant inhibitory effects at low concentrations (1–5 ng per disk) .

- Mechanism of Action : Similar to its action against cancer cells, this compound appears to inhibit viral replication by targeting protein synthesis pathways rather than directly affecting viral nucleic acids .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of mycalamides has provided insights into how modifications to their chemical structure can enhance biological activity. For example:

- Functional Group Importance : Studies have shown that specific functional groups, such as oxymethyl substitutions, can increase binding affinity to cellular targets, thereby enhancing potency against cancer cells .

- Comparative Analysis : this compound is often compared with other analogs like mycalamide A and B. While mycalamide B shows higher potency due to additional functional groups, this compound remains a compound of interest due to its unique properties and potential applications .

Case Studies

Several case studies illustrate the applications of this compound in research:

- Antitumor Efficacy in Cell Lines :

- Antiviral Activity Assessment :

Chemical Reactions Analysis

Acid-Catalyzed Degradation and Rearrangement

Mycalamides A and B undergo acid-catalyzed hydrolysis to form pseudomycalamides, characterized by rearrangement of the C-6 acetal unit. For example:

-

Mycalamide A (1) reacts with dilute HCl in MeOH to yield pseudomycalamide A (3) via a cyclic carboxonium ion intermediate .

-

Prolonged acid exposure leads to decomposition products like pederolactone (14) , formed through oxidative cleavage of the C-6 hemiacetal .

Key Data :

| Reaction Condition | Major Product | Byproducts |

|---|---|---|

| 0.1% pyridine/CDCl₃ | Stable pseudomycalamide A | None |

| Toluene-p-sulfonic acid (two-phase) | Pseudomycalamide A (3) | Pederolactone (14) |

Acetal Exchange and Elimination

The C-6 methoxy group in mycalamides is labile under acidic or basic conditions:

-

Acidic methanol converts mycalamide A into 6-ethoxymycalamide A (6) via acetal exchange .

-

Base-catalyzed elimination (e.g., DMSO, 150°C) yields Δ⁵-mycalamide A (15) with a C(5)-C(6) double bond .

Mechanistic Pathway :

-

Acid-Catalyzed (Sₙ1) : Cyclic carboxonium ion formation.

-

Base-Catalyzed (E2/Elcb) : Anti-periplanar elimination of 5a-H and 6-OMe .

Hydrogenation and Epoxidation

-

Hydrogenation over Adams catalyst (PtO₂) reduces the exocyclic C-4 double bond, yielding dihydromycalamide A (22/23) as a 3:2 diastereomeric mix .

-

Epoxidation with m-CPBA produces epimeric epoxides (e.g., 29/30 and 31/32 ) .

Stereochemical Outcomes :

-

Dihydro derivatives adopt a chair conformation for the O(1)-C(6) ring .

-

Epoxide stereochemistry is controlled by steric and electronic factors .

Side-Chain Modifications

Mycalamide B’s C(16)-C(18) side chain undergoes selective transformations:

-

Cyclic carbamate formation via Curtius rearrangement enables selective hydrolysis to regenerate the natural product .

-

Benzoyl group removal (LiOH/MeOH) triggers carbamate opening without amide cleavage .

Critical Functional Groups

Studies highlight the importance of:

Preparation Methods

Pd(II)-Catalyzed Tandem Wacker/Heck Cyclization

Sohn and Rawal’s method for mycalamide A provides a foundational approach:

-

Starting material : (2R,3R)-3-methylpent-4-en-2-ol.

-

Key step : A Pd(II)-catalyzed tandem Wacker oxidation/Heck cyclization forms the tetrahydropyran ring in one pot, achieving 76% yield for this step.

-

Functionalization : Subsequent benzoylation and oxidation yield (+)-7-benzoylpederic acid in 34.6% overall yield over seven steps.

Table 1: Comparative Yields for Left-Half Syntheses

Synthesis of the Right-Half (Mycalamine Unit)

Chiral Pool Approaches Using Carbohydrate Precursors

The right-half synthesis for this compound likely diverges from mycalamide A at the sugar moiety. Key strategies include:

-

D-Tartrate Derivatives : Diethyl D-tartrate serves as a chiral precursor, undergoing 21 steps to yield the mycalamine unit with 10.5% overall yield.

-

D-Mannitol to Polyoxygenated Chains : Toyota’s method employs D-mannitol, leveraging a Lewis acid-catalyzed aldol reaction (83% yield) and oxypalladation to install stereocenters.

-

Glucose/Xylose Analogs : Takahashi et al. demonstrated that coupling pederic acid with glycosyl amines (e.g., 2,3,4,6-tetra-O-acetyl-α-L-glucopyranosyl azide) yields analogs with modified bioactivity, a strategy adaptable to this compound.

Table 2: Right-Half Synthetic Efficiency

| Precursor | Key Reaction | Yield (%) | Steps | Reference |

|---|---|---|---|---|

| Diethyl D-tartrate | Sequential oxidation/amination | 10.5 | 21 | |

| D-Mannitol | Aldol reaction/oxypalladation | 27 | 15 | |

| α-D-Glucopyranoside | Azide reduction/amide coupling | 63 | 8 |

Convergent Coupling Strategies

Amide Bond Formation

The critical C-10 amide bond between the left and right halves is formed via:

Stereochemical Diversification

This compound’s putative structural variations may arise from:

-

Late-Stage Functionalization : Mitsunobu reactions or enzymatic resolutions to invert stereocenters.

-

Alternative Amine Coupling Partners : Using glycosyl amines with distinct protecting groups (e.g., 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide) to modify the right-half.

Challenges and Optimization Opportunities

Stereochemical Fidelity

Scalability and Yield Enhancements

-

Flow Chemistry : Continuous flow systems could improve the Pd(II)-catalyzed cyclization’s scalability beyond the current 76% yield.

-

Enzymatic Desymmetrization : Ketoreductase-mediated asymmetric reductions may streamline chiral center formation.

Biological Implications and Structure-Activity Relationships

While direct data on this compound’s bioactivity are scarce, analog studies reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.